Molecular Weight Advantage for Fragment-Based Discovery
Methyl 2-(1H-indol-3-yl)-4-oxopentanoate (MW 245.27 g/mol) is 28.05 g/mol heavier than the closest α-keto ester analog methyl 3-(1H-indol-3-yl)-2-oxopropanoate (MW 217.22 g/mol), yet both remain within the fragment-like chemical space (MW < 300 Da) [1][2]. The additional methylene group and shifted ketone position in the target compound provide an extra vector for hydrogen-bonding interactions without exceeding fragment library size thresholds. This intermediate molecular weight positions the target compound as a 'medium-sized' fragment that balances synthetic tractability with the potential for higher-affinity target engagement compared to the smaller α-keto ester [1][2].
| Evidence Dimension | Molecular weight (computed monoisotopic mass) |
|---|---|
| Target Compound Data | 245.10519335 Da (C14H15NO3) |
| Comparator Or Baseline | Methyl 3-(1H-indol-3-yl)-2-oxopropanoate: 217.07389321 Da (C12H11NO3) |
| Quantified Difference | Δ 28.0313 Da (12.9% larger); corresponds to one additional –CH2– unit and repositioned ketone |
| Conditions | Computed exact mass from molecular formula; data from ChemBase and PubChem |
Why This Matters
For fragment-based screening libraries, the larger yet still fragment-compliant molecular weight of the target compound allows exploration of additional chemical space while maintaining lead-like properties, offering procurement teams a differentiated building block that is not simply interchangeable with the lighter α-keto ester.
- [1] ChemBase. methyl 2-(1H-indol-3-yl)-4-oxopentanoate. ChemBase ID: 181376. Monoisotopic Mass: 245.10519335. View Source
- [2] PubChem. Methyl 3-(1H-indol-3-yl)-2-oxopropanoate. PubChem CID: 582619. Molecular Weight: 217.22 g/mol. Monoisotopic Mass: 217.07389321 Da. View Source
